molecular formula C22H16N2O3S B2500656 Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate CAS No. 887902-62-7

Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No. B2500656
CAS RN: 887902-62-7
M. Wt: 388.44
InChI Key: OXNPLUMWGPBITK-UHFFFAOYSA-N
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Description

Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. It is a benzothiazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Antitumor Activity

Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate and its derivatives exhibit significant antitumor activity. Research has demonstrated that certain 2-(4-aminophenyl)benzothiazoles, closely related to the compound , are potent and highly selective antitumor agents. These compounds induce cytochrome P450 1A1 activity in sensitive carcinoma cells, which is critical for their antitumor activity. They also form DNA adducts in sensitive tumor cells both in vitro and in vivo, highlighting their potential as effective antitumor agents. Specifically, derivatives like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have been evaluated preclinically for their ability to retard the growth of tumors such as breast (MCF-7) and ovarian (IGROV-1) xenografts, indicating a promising avenue for clinical evaluation (Leong et al., 2003) (Bradshaw et al., 2002).

Mechanism of Action

The mechanism of action of these compounds involves the formation of DNA adducts, which is a significant factor in their antitumor properties. The formation of these adducts has been observed in sensitive tumor cells only, indicating a selective mechanism of action. This selectivity is further evidenced by the generation of DNA adducts within sensitive ovarian and breast xenografts after treatment with prodrugs like Phortress, distinguishing sensitive tumors from resistant ones (Leong et al., 2003).

Synthetic and Pharmaceutical Properties

The synthetic and pharmaceutical properties of derivatives of Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate have been explored to address formulation and bioavailability issues. Water-soluble L-lysyl- and L-alanyl-amide prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles have been synthesized to facilitate parenteral administration, with one such lysyl-amide prodrug selected for phase 1 clinical evaluation due to its suitable pharmaceutical properties (Hutchinson et al., 2002).

Antimicrobial Activity

Beyond antitumor applications, some derivatives have shown antimicrobial activity. For instance, compounds derived from 2-aminobenzothiazole-6-carboxylic acid have been screened for antibacterial activity against various microorganisms, demonstrating good to moderate antibacterial efficacy. These findings indicate potential applications of Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate derivatives in the development of new antimicrobial agents (Chavan & Pai, 2007).

properties

IUPAC Name

methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c1-27-21(26)17-11-12-18-19(13-17)28-22(23-18)24-20(25)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNPLUMWGPBITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate

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